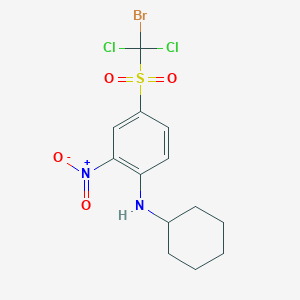

![molecular formula C24H37N3O4 B10855122 (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)

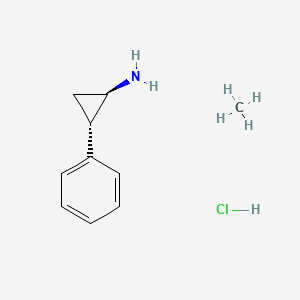

(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PLN-1474 is a small-molecule selective inhibitor of the integrin alpha v beta 1. It is currently being developed for the treatment of nonalcoholic steatohepatitis with liver fibrosis. This compound has shown promise in preclinical studies by selectively blocking the integrin alpha v beta 1-mediated activation of transforming growth factor-beta, thereby reducing liver fibrosis .

Preparation Methods

The specific synthetic routes and reaction conditions for PLN-1474 are not publicly disclosed. it is known that the compound is developed through a collaboration between Pliant Therapeutics and Novartis. The industrial production methods are likely proprietary and involve advanced organic synthesis techniques to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

PLN-1474 undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor. It is known to significantly reduce hepatic levels of phosphorylated SMAD3 and SMAD3, hepatic collagen gene expression, and hepatic hydroxyproline concentration in mouse models of liver fibrosis . The compound is stable under various storage conditions, including -20°C for up to one month and -80°C for up to six months .

Scientific Research Applications

PLN-1474 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in studies related to liver fibrosis and cirrhosis. The compound has demonstrated compelling preclinical evidence in models of nonalcoholic steatohepatitis and liver fibrosis, making it a valuable tool for investigating the mechanisms of these diseases and developing potential treatments .

Mechanism of Action

PLN-1474 exerts its effects by selectively inhibiting the integrin alpha v beta 1. This inhibition blocks the activation of transforming growth factor-beta, a key regulator of hepatic fibrosis. By preventing the activation of transforming growth factor-beta, PLN-1474 reduces the scarring of the liver and the progression of fibrosis . This mechanism of action is unique compared to other nonalcoholic steatohepatitis treatments that target earlier metabolic stages of the disease .

Comparison with Similar Compounds

PLN-1474 is unique in its selective inhibition of the integrin alpha v beta 1. Similar compounds include other integrin inhibitors such as PLN-74809, which targets both integrin alpha v beta 1 and integrin alpha v beta 6. PLN-74809 is also being developed by Pliant Therapeutics for the treatment of idiopathic pulmonary fibrosis and primary sclerosing cholangitis . The specificity of PLN-1474 for integrin alpha v beta 1 makes it particularly effective in targeting liver fibrosis associated with nonalcoholic steatohepatitis .

Properties

Molecular Formula |

C24H37N3O4 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid |

InChI |

InChI=1S/C24H37N3O4/c1-24(13-16-31-17-14-24)23(30)27-20(22(28)29)10-6-4-2-3-5-9-19-12-11-18-8-7-15-25-21(18)26-19/h11-12,20H,2-10,13-17H2,1H3,(H,25,26)(H,27,30)(H,28,29)/t20-/m0/s1 |

InChI Key |

GELVLHVQVRSFAY-FQEVSTJZSA-N |

Isomeric SMILES |

CC1(CCOCC1)C(=O)N[C@@H](CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |

Canonical SMILES |

CC1(CCOCC1)C(=O)NC(CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)

![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)

![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)

![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)

![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B10855116.png)